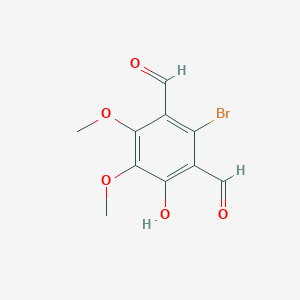
2-Bromo-4-hydroxy-5,6-dimethoxybenzene-1,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 401261 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its ability to interact with biological systems, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 401261 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: Initial reactions involve the preparation of key intermediates using reagents such as dimethyl sulfoxide and formaldehyde.
Cyclization Reactions: These intermediates undergo cyclization reactions under controlled conditions to form the core structure of NSC 401261.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of NSC 401261 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves:
Batch Processing: Large-scale reactors are used to carry out the synthesis in batches.
Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for the constant production of NSC 401261 with minimal downtime.
Chemical Reactions Analysis
Types of Reactions
NSC 401261 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents like N-chlorosuccinimide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: N-chlorosuccinimide, N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
NSC 401261 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a tool for studying cellular processes and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of NSC 401261 involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
NSC 401261 can be compared with other similar compounds to highlight its uniqueness:
NSC 36586: Another compound with similar properties but different molecular targets.
NSC 4126: Known for its antiproliferative activity, it shares some structural similarities with NSC 401261 but has distinct applications.
NSC 12345: Used in different industrial applications, it provides a basis for comparison in terms of reactivity and stability.
Properties
CAS No. |
7505-82-0 |
|---|---|
Molecular Formula |
C10H9BrO5 |
Molecular Weight |
289.08 g/mol |
IUPAC Name |
2-bromo-4-hydroxy-5,6-dimethoxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H9BrO5/c1-15-9-6(4-13)7(11)5(3-12)8(14)10(9)16-2/h3-4,14H,1-2H3 |
InChI Key |
XGUQAXSHJTYZJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1C=O)Br)C=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















